molecular formula C29H23ClN2O4 B302027 N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302027
M. Wt: 499 g/mol
InChI Key: PSCCKXOUUYEEGH-KBVAKVRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as CBEN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of cellular processes that are essential for the survival and proliferation of cancer cells. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. This compound has also been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the detection of metal ions. This compound has also been found to exhibit low toxicity in vitro, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity, which makes it a safe compound for use in lab experiments. This compound is also relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, including the development of new synthetic methods for this compound with higher yields and improved purity. Further investigation is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored, particularly in the development of new sensors for environmental monitoring and biomedical applications.

Synthesis Methods

The synthesis of N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of 4-chlorobenzyl chloride, 3-ethoxybenzaldehyde, and naphthofuran-2-carbohydrazide in the presence of a base catalyst. The resulting compound is then purified using column chromatography. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.

Scientific Research Applications

N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been found to have potential applications in various fields of research, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C29H23ClN2O4

Molecular Weight

499 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C29H23ClN2O4/c1-2-34-27-15-20(9-13-26(27)35-18-19-7-11-22(30)12-8-19)17-31-32-29(33)28-16-24-23-6-4-3-5-21(23)10-14-25(24)36-28/h3-17H,2,18H2,1H3,(H,32,33)/b31-17+

InChI Key

PSCCKXOUUYEEGH-KBVAKVRCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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